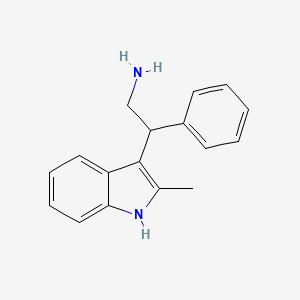

2-(2-methyl-1H-indol-3-yl)-2-phenylethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

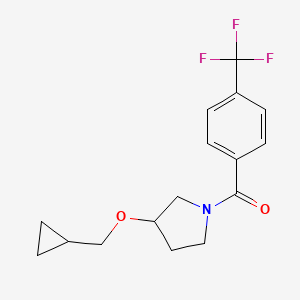

2-(2-methyl-1H-indol-3-yl)-2-phenylethanamine , also known by its systematic name 2-[(2-methyl-1H-indol-3-yl)thio]ethanamine , is a chemical compound with the empirical formula C₁₁H₁₄N₂S and a molecular weight of 206.31 g/mol . It is a solid substance with the following SMILES notation: Cc1[nH]c2ccccc2c1SCCN .

Molecular Structure Analysis

The molecular structure of This compound consists of an indole ring (with a methyl substituent at position 2) attached to a phenylethylamine moiety via a sulfur atom. The indole ring imparts aromaticity and contributes to its biological properties .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

2-(2-methyl-1H-indol-3-yl)-2-phenylethanamine and its derivatives have been explored in various scientific research contexts, primarily focusing on their synthesis, characterization, and potential applications in different fields. This compound is involved in the synthesis of enamines that can be converted to 2H-azirines, leading to the production of indole-3-carbonitriles or isoxazoles through thermal rearrangements (Xiaoxun Li et al., 2009). These processes highlight the compound's utility in creating complex structures useful in medicinal chemistry and materials science.

Pharmacological Applications

While ensuring to exclude information related to drug use, dosage, and side effects, it's notable that related structures to this compound have been studied for their pharmacological potentials. For instance, derivatives such as 1-nitro-2-phenylethane have shown to induce vasorelaxation via stimulating the soluble guanylate cyclase-cGMP pathway, highlighting the broader family's potential in vascular health research (T. S. Brito et al., 2013).

Corrosion Inhibition

Amino acid compounds related to this compound have been synthesized and studied as corrosion inhibitors for steel in acidic solutions. These studies provide insights into the compound's potential application in protecting metal surfaces, showcasing its versatility beyond pharmacological uses (M. Yadav et al., 2015).

Luminescence Properties

The compound's derivatives have also been explored for their luminescence properties, particularly in the context of water-soluble lanthanide complexes. Such research suggests applications in designing new materials for optical and electronic devices, emphasizing the compound's relevance in materials science (S. Quici et al., 2005).

Propiedades

IUPAC Name |

2-(2-methyl-1H-indol-3-yl)-2-phenylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-12-17(14-9-5-6-10-16(14)19-12)15(11-18)13-7-3-2-4-8-13/h2-10,15,19H,11,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGJVAPSKPIZOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

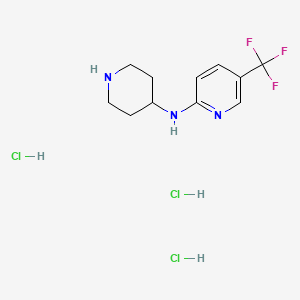

CC1=C(C2=CC=CC=C2N1)C(CN)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2700117.png)

![2-chloro-N-[(isoquinolin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B2700121.png)

![3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2700135.png)

![(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2700136.png)

![(NZ)-N-[3-(1,3-benzodioxol-5-yl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine](/img/structure/B2700140.png)